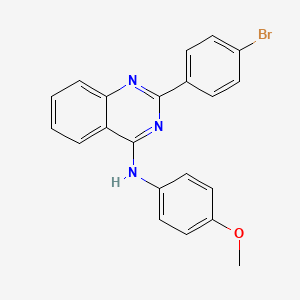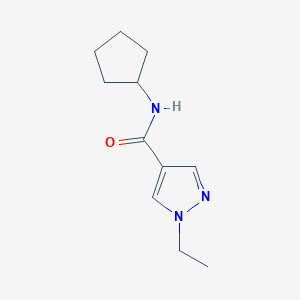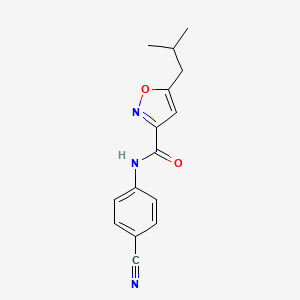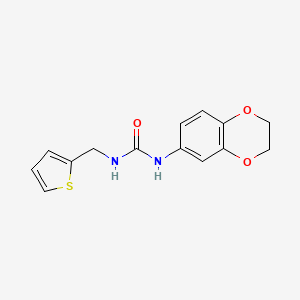![molecular formula C11H20N2O2 B4729137 N-[2-(4-morpholinyl)ethyl]cyclobutanecarboxamide](/img/structure/B4729137.png)
N-[2-(4-morpholinyl)ethyl]cyclobutanecarboxamide
描述
N-[2-(4-morpholinyl)ethyl]cyclobutanecarboxamide, also known as ABT-639, is a synthetic compound that belongs to the class of non-opioid analgesics. It has been developed to target the T-type calcium channels, which are involved in the transmission of pain signals. The purpose of
作用机制
N-[2-(4-morpholinyl)ethyl]cyclobutanecarboxamide targets the T-type calcium channels, which are involved in the transmission of pain signals. By blocking these channels, this compound reduces the influx of calcium ions into neurons, which in turn reduces the release of neurotransmitters that are involved in pain signaling. This mechanism of action is different from that of opioid analgesics, which target the mu-opioid receptors in the brain.
Biochemical and Physiological Effects:
This compound has been shown to effectively reduce pain in animal models of neuropathic and inflammatory pain. It has also been shown to reduce anxiety-like behavior in animal models. In addition, this compound has been shown to have a low potential for abuse and addiction, which is a significant advantage over opioid analgesics.
实验室实验的优点和局限性
N-[2-(4-morpholinyl)ethyl]cyclobutanecarboxamide has several advantages for lab experiments. It is a highly selective compound that targets the T-type calcium channels, which reduces the risk of off-target effects. In addition, this compound has a low potential for toxicity, which makes it a safer alternative to other analgesic agents. However, one limitation of this compound is that it has a relatively short half-life, which may limit its efficacy in some experimental settings.
未来方向
There are several future directions for the research on N-[2-(4-morpholinyl)ethyl]cyclobutanecarboxamide. One potential direction is to investigate its efficacy in clinical trials for the treatment of neuropathic and inflammatory pain. Another direction is to investigate its potential use in the treatment of anxiety and depression. In addition, further research is needed to fully understand the mechanism of action of this compound and its potential off-target effects. Finally, there is a need for the development of more potent and selective T-type calcium channel blockers that can be used as analgesic agents.
Conclusion:
In conclusion, this compound is a promising compound that has shown efficacy as an analgesic agent in animal models of neuropathic and inflammatory pain. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been discussed in this paper. There are several future directions for the research on this compound, including clinical trials for the treatment of pain and investigations into its potential use in the treatment of anxiety and depression.
科学研究应用
N-[2-(4-morpholinyl)ethyl]cyclobutanecarboxamide has been extensively studied for its potential use as an analgesic agent. It has been shown to effectively reduce pain in animal models of neuropathic and inflammatory pain. In addition, this compound has been investigated for its potential use in the treatment of epilepsy, anxiety, and depression.
属性
IUPAC Name |
N-(2-morpholin-4-ylethyl)cyclobutanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c14-11(10-2-1-3-10)12-4-5-13-6-8-15-9-7-13/h10H,1-9H2,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJQSHVPNIVROKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NCCN2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[(2,1,3-benzothiadiazol-4-ylamino)carbonothioyl]-2-(4-bromophenoxy)acetamide](/img/structure/B4729069.png)

![2-[(1,3-benzoxazol-2-ylthio)methyl]pyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B4729083.png)


![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-({5-[(2,3-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4729094.png)

![2-[(diphenylmethyl)thio]-5,6-dimethyl-1H-benzimidazole](/img/structure/B4729118.png)
![N-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B4729123.png)
![N-(3-butoxyphenyl)-2-[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]acetamide](/img/structure/B4729127.png)

![3-{[2-(benzoylamino)-3-methyl-2-butenoyl]amino}benzoic acid](/img/structure/B4729134.png)
![4,5-dimethoxy-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide](/img/structure/B4729140.png)